4-Bromo-3-fluorobenzohydrazide

Overview

Description

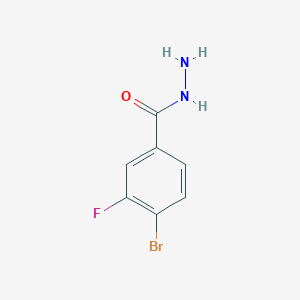

4-Bromo-3-fluorobenzohydrazide is an organic compound with the molecular formula C7H6BrFN2O and a molecular weight of 233.04 g/mol . This compound is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 3 on the benzene ring are substituted with bromine and fluorine atoms, respectively, and the carboxylic acid group is converted to a hydrazide group. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluorobenzohydrazide typically involves the following steps:

Bromination and Fluorination: The starting material, fluorobenzene, is reacted with acetyl chloride in the presence of an acylation catalyst such as aluminum chloride at temperatures ranging from 0°C to 100°C.

Hydrazide Formation: The brominated and fluorinated benzoic acid is then converted to its hydrazide form by reacting with hydrazine monohydrate.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluorobenzohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Condensation Reactions: The hydrazide group can react with aldehydes and ketones to form hydrazones and Schiff bases.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base.

Condensation Reactions: Aldehydes and ketones are used as reagents, typically under acidic or basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.

Major Products Formed

Hydrazones and Schiff Bases: Formed from condensation reactions with aldehydes and ketones.

Substituted Benzoic Acid Derivatives: Formed from substitution reactions.

Scientific Research Applications

4-Bromo-3-fluorobenzohydrazide has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds, including potential antimicrobial and anticancer agents.

Biological Studies: The compound is used to study enzyme inhibition and protein-ligand interactions.

Material Science: It is used in the development of new materials with specific electronic and optical properties.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluorobenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The hydrazide group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in drug development .

Comparison with Similar Compounds

Similar Compounds

4-Bromobenzoic Acid Hydrazide: Similar structure but lacks the fluorine atom.

3-Fluorobenzoic Acid Hydrazide: Similar structure but lacks the bromine atom.

Uniqueness

4-Bromo-3-fluorobenzohydrazide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and pharmaceutical compounds .

Biological Activity

4-Bromo-3-fluorobenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a hydrazone derivative characterized by the presence of bromine and fluorine substituents on the benzene ring. Its molecular formula is , and it exhibits distinct physicochemical properties that influence its biological activity.

Antimicrobial Activity

The antimicrobial properties of hydrazone derivatives have been extensively studied. Research indicates that compounds similar to this compound exhibit notable activity against various bacterial strains.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | TBD | TBD | Antibacterial |

| 2,4-Dihydroxybenzohydrazide | 3.91 | 15.62 | Strong against S. aureus |

| Compound 18 (related) | 0.48-7.81 | 1.95-31.25 | Bactericidal |

Findings : The Minimum Inhibitory Concentration (MIC) values for related compounds demonstrate their effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The activity of this compound is anticipated to be comparable, given structural similarities.

Anticancer Activity

Recent studies have also investigated the cytotoxic effects of hydrazone derivatives on cancer cell lines. The following table summarizes the cytotoxicity of selected compounds:

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | TBD | TBD | Antiproliferative |

| 2,4-Dihydroxybenzohydrazide | MDA-MB-231 | 4.77 | Moderate toxicity |

| Compound 18 (related) | HepG2 | TBD | High cytotoxicity |

Case Studies : In vitro studies using the MTT assay have shown that certain hydrazone derivatives can inhibit cell viability significantly, indicating their potential as anticancer agents .

Enzyme Inhibition

Enzyme inhibition studies are critical for understanding the mechanism of action of hydrazone derivatives. Research has shown that these compounds can inhibit key enzymes involved in various biological processes.

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Acetylcholinesterase (AChE) | TBD |

| Compound X | Butyrylcholinesterase (BuChE) | TBD |

Mechanism : The inhibition of AChE is particularly noteworthy as it plays a crucial role in neurotransmission and has implications in neurodegenerative diseases .

Properties

IUPAC Name |

4-bromo-3-fluorobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXDAFYGCDVRTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.